7-Hydroxyloxapine 7-Hydroxyloxapine 7-Hydroxy Loxapine is a metabolite of Loxapine, a neuroleptic medication used to treat patients with schizophrenia and obsessive compulsive disorder.
Brand Name: Vulcanchem
CAS No.: 37081-75-7
VCID: VC21341243
InChI: InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
SMILES: CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.8 g/mol

7-Hydroxyloxapine

CAS No.: 37081-75-7

Cat. No.: VC21341243

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

7-Hydroxyloxapine - 37081-75-7

CAS No. 37081-75-7
Molecular Formula C18H18ClN3O2
Molecular Weight 343.8 g/mol
IUPAC Name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol
Standard InChI InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
Standard InChI Key CFHDISFPIIFJTI-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Canonical SMILES CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl

Chemical Structure and Properties

7-Hydroxyloxapine is a hydroxylated metabolite of loxapine, with the chemical name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b] benzoxazepin-2-ol . The compound features a tricyclic dibenzoxazepine structure with a hydroxyl group at the 7-position, distinguishing it from the parent compound loxapine.

Molecular Identification

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂
Molecular Weight343.8 g/mol
CAS Registry Number37081-75-7
PubChem CID193253
IUPAC Name8-chloro-6-(4-methylpiperazin-1-yl)benzo[b] benzoxazepin-2-ol

The molecular structure of 7-hydroxyloxapine contains a tricyclic framework with a chlorine atom at position 8, a hydroxyl group at position 2 (corresponding to position 7 in the traditional numbering system for this compound), and a methylpiperazine substituent . This structural configuration is critical for its receptor binding properties and subsequent pharmacological activity.

Physical and Chemical Properties

7-Hydroxyloxapine possesses specific physical and chemical properties that influence its pharmacokinetic behavior and stability. As a metabolite of loxapine, it shares similar solubility characteristics but with increased polarity due to the additional hydroxyl group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are important considerations for its analysis and stability in research settings .

Metabolism and Pharmacokinetics

Metabolic Formation

7-Hydroxyloxapine is formed through the hydroxylation of loxapine, primarily occurring in the liver through the cytochrome P450 enzyme system. This biotransformation represents one of several metabolic pathways for loxapine, resulting in the production of various metabolites with differing pharmacological activities.

Plasma Concentration and Distribution

MetaboliteRelative Plasma ConcentrationRelative Activity Compared to Loxapine
7-HydroxyloxapineLow4-5 times more active
8-HydroxyloxapineHigher than parent drugInactive
Loxapine (parent)ReferenceReference

This paradoxical relationship between concentration and activity highlights the importance of 7-hydroxyloxapine in contributing to the therapeutic efficacy of loxapine despite its lower plasma concentrations .

Mechanism of Action

Receptor Targets

7-Hydroxyloxapine exerts its pharmacological effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual-receptor targeting mechanism is similar to that of loxapine, but with potentially different binding affinities that may contribute to its enhanced potency.

Molecular Interactions

The compound's receptor antagonism leads to inhibition of dopamine and serotonin neurotransmission, which is believed to underlie its antipsychotic effects. The hydroxyl group at position 7 may influence receptor binding characteristics compared to the parent compound, potentially explaining the observed differences in pharmacological potency.

Pharmacological Activity

Antipsychotic Properties

As a metabolite of loxapine, 7-hydroxyloxapine contributes to the antipsychotic effects observed during loxapine treatment. Its antagonist activity at D2 and 5-HT2A receptors produces marked cortical inhibition, which manifests as tranquilization and suppression of aggressive behavior.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 7-hydroxyloxapine typically involves the hydroxylation of loxapine through various chemical reactions. Laboratory synthesis may employ specific reagents and catalysts to achieve selective hydroxylation at the desired position. For research purposes, deuterated derivatives such as 7-Hydroxy Loxapine-d8 are also synthesized as stable isotope-labeled analytical standards.

Industrial Production

Industrial production of 7-hydroxyloxapine involves large-scale chemical synthesis with optimized reaction conditions to maximize yield and purity. The process typically includes batch processing with continuous monitoring of reaction parameters, followed by purification techniques such as crystallization, filtration, and chromatography to ensure high purity.

Research Applications

Bioequivalence Studies

7-Hydroxyloxapine plays a crucial role in bioequivalence studies for loxapine formulations. In a randomized crossover study evaluating the bioequivalence of two dosage forms containing loxapine, 7-hydroxyloxapine was monitored alongside the parent drug and 8-hydroxyloxapine for up to 96 hours after administration . The study demonstrated that the within-subject variabilities of the metabolites were relatively low, resulting in narrower 90% confidence intervals for pharmacokinetic parameters compared to the parent drug .

Analytical Standards

Deuterated derivatives of 7-hydroxyloxapine, such as 7-Hydroxy Loxapine-d8, serve as important analytical standards in research and development in pharmacology and toxicology. These stable isotope-labeled compounds are essential for accurate quantification in analytical chemistry and for tracking metabolic pathways.

Pharmacological Research

The compound is valuable in neurochemical research, particularly for investigating the effects on neurotransmitter systems involving dopamine and serotonin receptors. Its enhanced potency compared to loxapine makes it an important subject for studying structure-activity relationships and receptor binding characteristics.

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